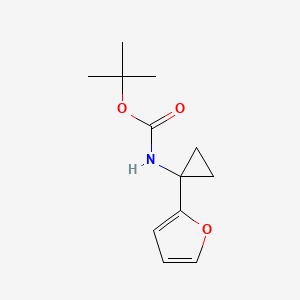

tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-(furan-2-yl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-11(2,3)16-10(14)13-12(6-7-12)9-5-4-8-15-9/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMMLGKFYYBTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801203015 | |

| Record name | 1,1-Dimethylethyl N-[1-(2-furanyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159734-58-3 | |

| Record name | 1,1-Dimethylethyl N-[1-(2-furanyl)cyclopropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159734-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[1-(2-furanyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate

<Senior Application Scientist >

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Publication Date: December 31, 2025

Abstract

This technical guide provides a comprehensive and scientifically robust protocol for the synthesis of tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate, a valuable building block in medicinal chemistry and drug development.[1] The synthesis leverages a modified Kulinkovich-type reaction to construct the core cyclopropylamine scaffold, followed by a standard Boc-protection. This document elucidates the mechanistic underpinnings of the key transformations, provides a detailed, step-by-step experimental procedure, and offers expert insights into critical process parameters. The target audience for this guide includes researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the Furan-Containing Cyclopropylamine Moiety

Cyclopropylamines are a privileged structural motif in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the three-membered ring.[1][2][3] The incorporation of a furan ring introduces additional valuable properties, including the potential for hydrogen bonding and π-π stacking interactions with biological targets. The title compound, this compound, serves as a key intermediate for the elaboration of more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it is readily cleaved under mild acidic conditions, making it an ideal choice for multi-step syntheses.[4][5][6][7]

Retrosynthetic Analysis and Strategic Rationale

Our synthetic strategy hinges on the late-stage introduction of the Boc protecting group onto a pre-formed 1-(furan-2-yl)cyclopropan-1-amine intermediate. The core challenge lies in the efficient construction of this sterically hindered tertiary cyclopropylamine. For this, we turn to a powerful carbon-carbon bond-forming reaction: the Kulinkovich-Szymoniak reaction.[8][9] This titanium-mediated cyclopropanation of a nitrile offers a direct and atom-economical route to primary cyclopropylamines.

Our retrosynthetic approach is outlined below:

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Insights: The Kulinkovich-Szymoniak Reaction

The cornerstone of this synthesis is the Kulinkovich-Szymoniak reaction, a modification of the original Kulinkovich reaction that utilizes nitriles as substrates to generate primary cyclopropylamines.[8][9] The generally accepted mechanism proceeds through the following key steps:

-

Formation of the Titanacyclopropane: Two equivalents of a Grignard reagent, such as ethylmagnesium bromide, react with a titanium(IV) alkoxide, typically titanium(IV) isopropoxide, to form a dialkyltitanium species.[10][11][12] This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[10][12][13]

-

Reaction with the Nitrile: The titanacyclopropane then reacts with the nitrile (furan-2-carbonitrile in our case). This step is believed to form an azatitanacyclopentene intermediate.[8]

-

Lewis Acid-Mediated Ring Closure: Subsequent treatment with a Lewis acid promotes the ring closure to the desired cyclopropylamine.[8]

Caption: Simplified mechanism of the Kulinkovich-Szymoniak reaction.

Detailed Experimental Protocol

Part A: Synthesis of 1-(Furan-2-yl)cyclopropan-1-amine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Furan-2-carbonitrile | 93.09 | 5.0 g | 53.7 mmol |

| Titanium(IV) isopropoxide | 284.22 | 15.3 g | 53.7 mmol |

| Ethylmagnesium bromide (3.0 M in diethyl ether) | - | 35.8 mL | 107.4 mmol |

| Anhydrous Diethyl Ether | - | 200 mL | - |

| Boron trifluoride diethyl etherate | 141.93 | 7.6 g | 53.7 mmol |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add furan-2-carbonitrile (5.0 g, 53.7 mmol) and anhydrous diethyl ether (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add titanium(IV) isopropoxide (15.3 g, 53.7 mmol) dropwise to the stirred solution.

-

Slowly add ethylmagnesium bromide (35.8 mL of a 3.0 M solution in diethyl ether, 107.4 mmol) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The reaction mixture will turn dark brown to black.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add boron trifluoride diethyl etherate (7.6 g, 53.7 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether (3 x 50 mL).

-

Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(furan-2-yl)cyclopropan-1-amine. The crude product is often used directly in the next step without further purification.

Part B: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude 1-(furan-2-yl)cyclopropan-1-amine | 123.15 | (Assumed from Part A) | ~53.7 mmol |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.8 g | 58.7 mmol |

| Triethylamine | 101.19 | 8.2 mL | 58.7 mmol |

| Dichloromethane (DCM) | - | 150 mL | - |

Procedure:

-

Dissolve the crude 1-(furan-2-yl)cyclopropan-1-amine in dichloromethane (150 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (8.2 mL, 58.7 mmol).

-

Add di-tert-butyl dicarbonate (12.8 g, 58.7 mmol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization Data (Representative)

| Parameter | Value |

| Appearance | White to off-white solid |

| Yield (Overall) | 55-65% |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.30 (dd, J = 1.8, 0.8 Hz, 1H), 6.29 (dd, J = 3.2, 1.8 Hz, 1H), 6.13 (d, J = 3.2 Hz, 1H), 5.15 (br s, 1H), 1.45 (s, 9H), 1.25-1.18 (m, 2H), 1.10-1.04 (m, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 155.0, 154.9, 141.5, 110.1, 105.5, 79.5, 41.0, 28.4, 19.5 |

| Mass Spectrometry (ESI) | m/z 224.1332 [M+H]⁺ |

Troubleshooting and Expert Recommendations

-

Low Yield in Kulinkovich-Szymoniak Reaction: Ensure all reagents and solvents are strictly anhydrous. The Grignard reagent should be titrated prior to use to ensure accurate stoichiometry. The reaction is highly sensitive to moisture and air.

-

Incomplete Boc Protection: If TLC indicates the presence of starting amine after 18 hours, add an additional 0.1 equivalents of Boc₂O and continue stirring. The reaction can be gently warmed to 30-35 °C to drive it to completion.

-

Purification Challenges: The final product can sometimes co-elute with impurities. A slow, shallow gradient during column chromatography is recommended for optimal separation.

Conclusion

The synthetic protocol detailed herein provides a reliable and scalable method for the preparation of this compound. By understanding the underlying reaction mechanisms and adhering to the experimental best practices outlined, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

-

Kulinkovich, O. G. The Kulinkovich Reaction. NROChemistry. [Link]

-

Kulinkovich reaction. Wikipedia. [Link]

-

Kulinkovich Reaction. Organic Chemistry Portal. [Link]

-

Gicquel, M.; et al. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. (2017). [Link]

-

Gicquel, M.; et al. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. (2017). [Link]

-

Kulinkovich reaction. Grokipedia. [Link]

-

Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. (2024). [Link]

-

Mao, Y.; et al. Asymmetric Synthesis of Cyclopropylamine Derivatives. ChemInform. (2014). [Link]

-

Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

-

de Meijere, A.; et al. Facile Syntheses of Aminocyclopropanes. Organic Syntheses. (2005). [Link]

-

Yang, J. W.; et al. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. (2007). [Link]

-

Kulinkovich Reaction. SynArchive. [Link]

-

de Meijere, A.; Kozhushkov, S. I. Facile Syntheses of Aminocyclopropanes. Organic Syntheses. (2005). [Link]

-

This compound. Appretech Scientific Limited. [Link]

-

Dual protection of amino functions involving Boc. RSC Advances. (2015). [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Synthesis of furan from cyclopropanes by literature and this work. ResearchGate. [Link]

-

Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules. (2002). [Link]

-

Synthesis of cyclopropane benzo[b]furan derivatives. ResearchGate. [Link]

-

tert-butyl N-{2-cyclopropyl-2-[3-(furan-2-yl)propanamido]propyl}carbamate. Chemspace. [Link]

-

1-(Furan-2-yl)-2,2-dimethylcyclopropan-1-amine. Chemsrc. [Link]

-

tert-butyl N-cyclopropyl-N-[(furan-2-yl)methyl]carbamate. Chemlin. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

- 10. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 12. Kulinkovich Reaction [organic-chemistry.org]

- 13. grokipedia.com [grokipedia.com]

physical and chemical properties of tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate

This technical guide provides a comprehensive analysis of the physical and chemical properties of tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles to predict the behavior and characteristics of this compound, offering insights into its handling, reactivity, and potential applications. Given the limited availability of direct experimental data for this specific molecule, this guide extrapolates from the well-documented chemistry of its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the furan ring, and the cyclopropylamine core.

Molecular Identity and Predicted Physical Properties

This compound is a unique molecule that incorporates three key chemical moieties, each contributing to its overall characteristics. The central scaffold is a cyclopropylamine, where the amine is protected with a Boc group, and a furan ring is attached to the cyclopropane.

| Property | Value | Source |

| Molecular Formula | C12H17NO3 | [1][2] |

| Molecular Weight | 223.27 g/mol | [1][2] |

| CAS Number | 1159734-58-3 | [1][2] |

| Appearance | Predicted to be a solid or semi-solid at room temperature. | Inferred from similar Boc-protected compounds. |

| Solubility | Predicted to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, methanol, and DMSO.[3] | [4] |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. |

The introduction of the bulky and nonpolar Boc group generally increases the lipophilicity of a molecule, which influences its solubility. Boc-protected amines are typically soluble in a wide array of common organic solvents.[4]

Structural Component Analysis and Chemical Reactivity

The chemical behavior of this compound is best understood by examining the reactivity of its three primary components.

The tert-Butyloxycarbonyl (Boc) Group: A Stable and Labile Protector

The Boc group is a cornerstone of modern organic synthesis, primarily used to protect amines.[4] Its widespread use is due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[4]

-

Stability : The Boc group is robust and stable in the presence of bases, nucleophiles, and under catalytic hydrogenation conditions.[4] This allows for selective chemical transformations on other parts of the molecule.

-

Acid Lability : The primary reactivity of the Boc group is its cleavage under acidic conditions.[4] The most common reagent for this deprotection is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[5][6]

Caption: Mechanism of Boc deprotection under acidic conditions.

The Furan Ring: An Aromatic Diene

Furan is a five-membered aromatic heterocycle that exhibits a unique duality in its reactivity, behaving as both an aromatic system and a conjugated diene. Its aromaticity is derived from the delocalization of six π-electrons, conforming to Hückel's rule. However, its resonance energy is significantly lower than that of benzene, making it more reactive.

-

Electrophilic Aromatic Substitution (EAS) : The furan ring is highly susceptible to electrophilic attack, with substitution occurring preferentially at the C2 (α) position. This is due to the greater stabilization of the carbocation intermediate formed at this position. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions, though milder conditions are often required compared to benzene to avoid polymerization or ring-opening.

-

Cycloaddition Reactions : The reduced aromaticity of furan allows it to participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with electron-deficient dienophiles. This is a powerful method for constructing bicyclic systems.

-

Acid Sensitivity : Under strongly acidic conditions, the furan ring can be protonated, leading to ring-opening and the formation of 1,4-dicarbonyl compounds. This highlights the need for careful pH control in reactions involving furan-containing molecules.

Caption: Key reaction pathways of the furan ring.

The Cyclopropylamine Moiety: A Stable Scaffold

The cyclopropyl group is a three-membered ring that is notable for its conformational rigidity and metabolic stability. Cyclopropylamines are important structural motifs in medicinal chemistry.

-

Stability : The cyclopropyl ring is generally stable under a wide range of reaction conditions. However, the ring strain can make it susceptible to cleavage under certain harsh conditions, such as catalytic hydrogenation at high pressures and temperatures or with strong Lewis acids.

-

Metabolic Resistance : The cyclopropyl group is often introduced into drug candidates to block oxidative metabolism at that position, which can enhance the pharmacokinetic profile of a compound.

Experimental Protocols

General Protocol for Boc Protection of an Amine

This protocol describes a standard method for the introduction of a Boc protecting group onto a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine, sodium bicarbonate)

-

Solvent (e.g., dichloromethane, tetrahydrofuran)

-

Water

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

Add the base to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

General Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic acid to the solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture by adding it to a cooled, saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the deprotected amine.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. A general safety data sheet for a similar compound, tert-butyl carbamate, suggests avoiding contact with strong oxidizing agents.[7]

Potential Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry.

-

Cyclopropylamines are found in a number of approved drugs and clinical candidates, valued for their ability to impart conformational constraint and metabolic stability.

-

The furan ring is a common heterocycle in pharmaceuticals, acting as a versatile scaffold and a bioisostere for other aromatic rings.

-

The Boc-protected amine serves as a key intermediate in the synthesis of more complex molecules, allowing for the controlled introduction of the amine functionality.

This compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in areas where the unique combination of a rigid cyclopropane, an aromatic furan, and a modifiable amine group can be exploited to achieve high affinity and selectivity for a biological target.

Conclusion

This compound is a compound with a rich chemical character defined by its constituent functional groups. While direct experimental data is sparse, a thorough understanding of the properties of Boc-protected amines, furans, and cyclopropylamines allows for a robust prediction of its physical and chemical behavior. This guide provides a foundational understanding for researchers and scientists working with this and structurally related molecules, enabling informed decisions in experimental design and application.

References

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

-

Chemlin. (n.d.). tert-butyl N-cyclopropyl-N-[(furan-2-yl)methyl]carbamate. Retrieved from [Link]

- Fisher Scientific. (2025).

-

Chemspace. (n.d.). Tert-butyl N-{2-cyclopropyl-2-[3-(furan-2-yl)propanamido]propyl}carbamate. Retrieved from [Link]

- Cayman Chemical. (2023).

- Capot Chemical. (2025). MSDS of Tert-butyl (1-(cyanomethyl)cyclopropyl)

-

BIOFOUNT. (n.d.). 1159734-58-3|this compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(furan-2-ylmethyl)carbamate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

- Sigma-Aldrich. (2022).

- BenchChem. (2025). Literature review of cyclopropylamine-containing compounds in medicinal chemistry.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 178918-29-1|tert-Butyl(furan-2-yl-methyl)carbamate. Retrieved from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. bio-fount.com [bio-fount.com]

- 3. Buy tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate [smolecule.com]

- 4. angenechemical.com [angenechemical.com]

- 5. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tert-butyl N-(prop-2-yn-1-yl)carbamate | C8H13NO2 | CID 11073648 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate

This technical guide provides a comprehensive overview of tert-butyl (1-(furan-2-yl)cyclopropyl)carbamate, a specialized chemical compound of interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical identity, a plausible synthetic pathway with detailed protocols, and its potential applications, drawing upon established chemical principles and insights from related molecular structures.

Chemical Identity and Identifiers

This compound is a carbamate derivative incorporating a furan ring and a cyclopropyl group. As of the latest review, a specific CAS (Chemical Abstracts Service) number has not been widely reported in public databases for this exact structure. This may indicate its status as a novel or specialized research chemical.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₁₇NO₃ | Calculated |

| Molecular Weight | 223.27 g/mol | Calculated |

| InChI Key | (Not available) | N/A |

| SMILES | CC(C)(C)OC(=O)NC1(CC1)C2=CC=CO2 | N/A |

| Product Number | APT005008 | [1] |

Rationale and Potential Significance in Medicinal Chemistry

The structural motifs within this compound are of significant interest in medicinal chemistry. The furan ring is a common heterocycle in many pharmaceuticals, known for its ability to engage in various biological interactions. The cyclopropyl group is often introduced into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties. The tert-butoxycarbonyl (Boc) protecting group is a standard moiety in organic synthesis, particularly in peptide and medicinal chemistry, for the temporary protection of amine functionalities.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned as a two-step process, starting from the corresponding precursor amine, 1-(furan-2-yl)cyclopropan-1-amine. This amine would first be synthesized, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(furan-2-yl)cyclopropan-1-amine

The synthesis of the key intermediate, 1-(furan-2-yl)cyclopropan-1-amine, can be approached through methods analogous to the preparation of other cyclopropanamines. One common strategy involves the cyclopropanation of a suitable furan derivative followed by functional group manipulations to introduce the amine.

Exemplary Protocol:

-

Preparation of a Furan-derived Alkene: An appropriate starting material, such as 2-vinylfuran, would be the substrate for cyclopropanation.

-

Cyclopropanation: The alkene can be converted to the corresponding cyclopropane via Simmons-Smith reaction or by using a diazo compound in the presence of a suitable catalyst.

-

Introduction of the Amine Group: The resulting cyclopropane can then be functionalized to introduce an amine group. This might involve a Curtius, Hofmann, or Schmidt rearrangement from a carboxylic acid or amide precursor.

Step 2: Boc Protection of 1-(furan-2-yl)cyclopropan-1-amine

The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a well-established and high-yielding reaction in organic synthesis.[2][3]

Detailed Experimental Protocol:

-

Reagents and Materials:

-

1-(furan-2-yl)cyclopropan-1-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Triethylamine (TEA) or another suitable base (1.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Magnetic stirrer and inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

Dissolve 1-(furan-2-yl)cyclopropan-1-amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base (e.g., triethylamine) to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

Caption: Workflow for the Boc protection of the amine.

Physicochemical and Spectroscopic Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Appearance | White to off-white solid or a viscous oil |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate, methanol). Insoluble in water. |

| ¹H NMR | Expect signals for the tert-butyl group (singlet, ~1.4 ppm), cyclopropyl protons (multiplets), furan protons (multiplets), and the NH proton of the carbamate (broad singlet). |

| ¹³C NMR | Expect signals for the carbons of the tert-butyl group, the quaternary carbon of the cyclopropane, the CH₂ carbons of the cyclopropane, the furan carbons, and the carbonyl carbon of the carbamate. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carbamate (~1680-1720 cm⁻¹), and C-O stretching. |

Applications in Research and Drug Development

This compound, as a protected amino-cyclopropyl-furan building block, has potential applications in:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel drug candidates. The combination of the furan and cyclopropyl moieties can be explored for its interaction with various biological targets.

-

Organic Synthesis: As a versatile intermediate for the construction of more complex molecules. The Boc group can be easily removed under acidic conditions to liberate the free amine for further functionalization.[2][3]

-

Fragment-Based Drug Discovery: The molecule itself can be considered a fragment for screening against protein targets.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

References

- (Reference for general carbam

- (Reference for cyclopropan

- (Reference for amine protection if found)

- (Reference for Boc protection if found)

-

Appretech Scientific Limited. This compound. [Link]

- (Reference for rel

- (Reference for rel

- (Reference for rel

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of this compound, underpinned by fundamental principles of NMR spectroscopy. The guide elucidates the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns, ensuring a thorough understanding of the compound's spectroscopic signature.

Introduction: The Structural Significance of this compound and the Role of NMR

This compound is a molecule of interest in synthetic and medicinal chemistry, incorporating three key structural motifs: a furan ring, a cyclopropyl linker, and a tert-butyl carbamate (Boc) protecting group. The furan moiety is a common heterocycle in pharmaceuticals, the cyclopropyl ring introduces conformational rigidity, and the Boc group is a widely used protecting group for amines in multi-step organic synthesis.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, offering a granular analysis of each signal.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift ranges for the constituent functional groups and serve as a robust reference for experimental data. The spectra are assumed to be recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[2][3] It is important to note that solvent effects can influence chemical shifts.[4][5][6][7]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet of doublets | 1H | H-5 (furan) |

| ~6.30 | Doublet of doublets | 1H | H-4 (furan) |

| ~6.10 | Doublet of doublets | 1H | H-3 (furan) |

| ~5.00 | Broad singlet | 1H | N-H (carbamate) |

| ~1.45 | Singlet | 9H | C(CH ₃)₃ (Boc) |

| ~1.20 | Multiplet | 2H | CH ₂ (cyclopropyl) |

| ~1.00 | Multiplet | 2H | CH ₂ (cyclopropyl) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C =O (carbamate) |

| ~150.0 | C -2 (furan, attached to cyclopropyl) |

| ~142.0 | C -5 (furan) |

| ~110.0 | C -4 (furan) |

| ~105.0 | C -3 (furan) |

| ~80.0 | C (CH₃)₃ (Boc) |

| ~35.0 | C -1 (cyclopropyl, attached to furan and N) |

| ~28.5 | C(C H₃)₃ (Boc) |

| ~15.0 | C H₂ (cyclopropyl) |

Detailed Spectral Interpretation

A thorough analysis of the NMR spectra requires an understanding of how the electronic environment of each nucleus influences its chemical shift.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their relative numbers, and their neighboring protons.

-

Furan Protons (δ ~7.35, ~6.30, ~6.10 ppm): The three protons on the furan ring are in distinct chemical environments and appear in the aromatic region of the spectrum.[8][9][10][11] The proton at the 5-position (H-5) is expected to be the most downfield due to its proximity to the oxygen atom and the influence of the cyclopropyl substituent. The protons at the 3 and 4-positions (H-3 and H-4) will appear at higher fields. Their signals will be split into doublets of doublets due to coupling with their neighbors on the furan ring.

-

Carbamate N-H Proton (δ ~5.00 ppm): The proton attached to the nitrogen of the carbamate typically appears as a broad singlet. Its chemical shift can be variable and is influenced by concentration, temperature, and solvent due to hydrogen bonding.

-

tert-Butyl Protons (δ ~1.45 ppm): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds.[1] This results in a characteristic sharp, intense singlet in the upfield region of the spectrum. This signal is a hallmark of the Boc-protecting group.[12][13][14][15]

-

Cyclopropyl Protons (δ ~1.00-1.20 ppm): The four protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the aliphatic region.[16] Their upfield chemical shift is a characteristic feature of cyclopropyl rings, resulting from the unique shielding effects of the strained ring system.[17]

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (δ ~155.0 ppm): The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield.[18][19] Its chemical shift is characteristic of carbamates.[20]

-

Furan Carbons (δ ~150.0, ~142.0, ~110.0, ~105.0 ppm): The four carbons of the furan ring are in distinct environments.[21][22][23][24] The carbon attached to the cyclopropyl group (C-2) is expected to be the most downfield among the furan carbons, followed by C-5. The C-3 and C-4 carbons will appear at higher fields.

-

tert-Butyl Carbons (δ ~80.0, ~28.5 ppm): The quaternary carbon of the tert-butyl group appears around 80.0 ppm, while the three equivalent methyl carbons give a single, intense signal at approximately 28.5 ppm.

-

Cyclopropyl Carbons (δ ~35.0, ~15.0 ppm): The quaternary carbon of the cyclopropyl ring attached to the furan and nitrogen is expected around 35.0 ppm. The two methylene carbons of the cyclopropyl ring are equivalent and will appear at a significantly upfield chemical shift, typically around 15.0 ppm.[17][25]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128-1024) is required due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Workflow

The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed spectroscopic fingerprint that is fully consistent with its molecular structure. By carefully analyzing the chemical shifts, integration, and multiplicity of the signals, it is possible to unambiguously assign each proton and carbon to its respective position in the molecule. This guide provides a comprehensive framework for the interpretation of these spectra, serving as a valuable resource for scientists engaged in the synthesis and characterization of this and related compounds. The combination of the characteristic signals from the furan ring, the cyclopropyl group, and the Boc protecting group makes NMR spectroscopy a powerful tool for confirming the identity and purity of this molecule.

References

-

Abraham, R. J., & Reid, M. (2002). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (5), 875-883. [Link]

-

Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Hirota, M., & Abe, K. (1983). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry Letters, 12(11), 1739-1742. [Link]

-

Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1836. [Link]

-

Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7858. [Link]

- Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(5), 347-361.

- Wiberg, K. B., & Nist, B. J. (1962). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 84(24), 4985-4986.

-

Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339. [Link]

- Kim, D. S., et al. (2011). Synthesis and Structure of Calix[n]bifurano[n]thiophene (n = 2-5) Hybrid Macrocycles. Bulletin of the Korean Chemical Society, 32(3), 1132-1136.

-

SpectraBase. (n.d.). Furan. In Wiley SpectraBase. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

- Supporting Information for "A General and Efficient Method for the Synthesis of N-Boc Protected Amines". (n.d.).

-

George, N., Ofori, S., & Awuah, S. G. (2020). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Organic & Biomolecular Chemistry, 18(25), 4789-4794. [Link]

-

Awuah, S. G., & Ofori, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25037. [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate. In Wiley SpectraBase. Retrieved from [Link]

-

SpectraBase. (n.d.). SN(CH3)3(CYCLOPROPYL). In Wiley SpectraBase. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(furan-2-ylmethyl)carbamate. In PubChem Compound Database. Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Reddit. (2024). chemical shift of carbamate. r/OrganicChemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 134-142. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

- Ciftja, A. F., et al. (2011). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. Energy Procedia, 4, 1514-1521.

-

Chad's Prep. (2018, September 20). 15.6c Interpreting NMR Example 3 [Video]. YouTube. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. spectrabase.com [spectrabase.com]

- 23. Furan(110-00-9) 13C NMR [m.chemicalbook.com]

- 24. epfl.ch [epfl.ch]

- 25. spectrabase.com [spectrabase.com]

mass spectrometry analysis of Boc-(1-(furan-2-yl)cyclopropyl)amine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Boc-(1-(furan-2-yl)cyclopropyl)amine

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of tert-butyl (1-(furan-2-yl)cyclopropyl)carbamate, commonly referred to as Boc-(1-(furan-2-yl)cyclopropyl)amine. As a key intermediate in contemporary synthetic chemistry, particularly in the development of novel pharmaceutical agents, rigorous structural confirmation and purity assessment are paramount. This document, intended for researchers, analytical scientists, and drug development professionals, details a robust methodology employing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We will explore the predictable yet complex fragmentation behavior of the title compound, which arises from the interplay of its three core structural motifs: the labile tert-butyloxycarbonyl (Boc) protecting group, the aromatic furan heterocycle, and the strained cyclopropylamine core. The guide explains the rationale behind experimental parameter selection, outlines a self-validating analytical workflow, and presents a detailed analysis of the expected fragmentation pathways, providing a blueprint for the confident characterization of this and structurally related molecules.

Introduction: The Analytical Challenge

Boc-(1-(furan-2-yl)cyclopropyl)amine is a valuable building block in medicinal chemistry, combining a rigid cyclopropane scaffold with a versatile furan moiety. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the amine, enabling selective chemical transformations at other positions of the molecule.[1] Accurate characterization of such intermediates is critical to ensure the integrity of the synthetic route and the purity of the final active pharmaceutical ingredient.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide focuses on elucidating the gas-phase ion chemistry of Boc-(1-(furan-2-yl)cyclopropyl)amine using low-energy Collision-Induced Dissociation (CID), a technique that fragments ions in a controlled manner to reveal their underlying structure.[2][3] Understanding the fragmentation signature is not only essential for structural confirmation but also for developing quantitative methods and identifying potential impurities or degradants.

Molecular Structure and Predicted Gas-Phase Behavior

To develop a robust MS method, one must first consider the physicochemical properties of the analyte.

Molecular Formula: C₁₂H₁₇NO₃

Monoisotopic Mass: 223.1208 Da

Key Structural Features:

-

Boc-Protected Amine: The Boc group is notoriously labile under thermal or acidic conditions and is well-known for its characteristic fragmentation patterns in mass spectrometry.[4] Its presence dictates a "soft" ionization approach.

-

Furan Ring: An aromatic heterocycle that can undergo specific fragmentations, such as the loss of carbon monoxide (CO).[5]

-

Cyclopropylamine Moiety: The three-membered ring is highly strained, making it susceptible to ring-opening reactions upon collisional activation.[6] The adjacent amine group provides a site for facile protonation and directs fragmentation through α-cleavage.[7]

Given the presence of the basic amine, analysis in positive ion mode Electrospray Ionization (ESI) is the logical choice. The molecule is expected to readily accept a proton in solution or during the ESI process to form the protonated molecule, [M+H]⁺, at m/z 224.1287.

Experimental Methodology

The following protocol provides a validated starting point for the analysis. Optimization may be required depending on the specific instrumentation used.

Sample Preparation

-

Prepare a stock solution of Boc-(1-(furan-2-yl)cyclopropyl)amine at 1 mg/mL in LC-MS grade methanol.

-

Create a working solution for direct infusion analysis by diluting the stock solution to 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates.[8]

Instrumentation

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to confirm the elemental composition of precursor and fragment ions.[9] A triple quadrupole (QqQ) instrument is also highly suitable, especially for quantitative applications.[10]

Recommended LC-MS Parameters

For analyses requiring chromatographic separation, the following conditions serve as an excellent starting point.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, < 2.7 µm | Provides good reversed-phase retention for a molecule of this polarity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for efficient ESI+ ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |

| Gradient | 10% to 95% B over 5-7 minutes | A typical screening gradient suitable for elution and separation from impurities. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard 2.1 mm ID columns. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 1 - 5 µL | |

| Ion Source | Electrospray Ionization (ESI) | Optimal for polar, non-volatile molecules. |

| Polarity | Positive | The basic amine is readily protonated. |

| Capillary Voltage | 3.0 - 4.0 kV | Standard range for ESI. |

| Source Temp. | 120 - 150 °C | |

| Drying Gas Flow | 8 - 12 L/min (Nitrogen) | Facilitates desolvation of droplets. |

| Scan Range (MS1) | m/z 50 - 500 | Covers the precursor ion and expected low-mass fragments. |

| MS/MS Mode | Collision-Induced Dissociation (CID) | Standard fragmentation technique.[2] |

| Collision Gas | Argon or Nitrogen | |

| Collision Energy | 10 - 40 eV (Ramped or Stepped) | Ramping energy is crucial to observe the full fragmentation cascade. |

Experimental Workflow Visualization

Data Analysis and Interpretation

Full Scan (MS1) Spectrum

The primary goal of the MS1 scan is to confirm the presence of the protonated molecule. High-resolution data should be used to verify the elemental composition.

| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 224.1287 | 224.1285 | < 5 ppm |

| [M+Na]⁺ | 246.1106 | 246.1104 | < 5 ppm |

The presence of the [M+H]⁺ ion at m/z 224.13 is the primary indicator of the target molecule. This ion is selected as the precursor for subsequent MS/MS experiments.

Tandem (MS/MS) Spectrum: Key Fragmentation Pathways

The CID of the [M+H]⁺ ion (m/z 224.13) is expected to produce a rich fragment spectrum resulting from the dissociation of its three main structural components.

Primary Fragmentation Pathways:

-

Loss of Isobutylene (-56 Da): This is the most characteristic fragmentation of a Boc-protecting group, proceeding through a six-membered ring transition state analogous to a McLafferty rearrangement.[11][12] This pathway leads to a prominent fragment ion at m/z 168.07 .

-

Loss of the Boc Radical Group (-100 Da): Cleavage of the N-C(O) bond results in the loss of the entire tert-butoxycarbonyl group as a neutral radical. This yields the deprotected amine fragment at m/z 124.07 .

-

Alpha-Cleavage of the Cyclopropylamine (-28 Da): Following the loss of the Boc group, the resulting amine at m/z 124.07 can undergo α-cleavage, a classic fragmentation for amines.[7] This can involve the loss of ethylene from the opened cyclopropane ring, leading to further fragments.

-

Furan Ring Fragmentation: The furan ring itself or fragments containing it may lose carbon monoxide (-28 Da). For example, the fragment at m/z 124.07 could potentially lose CO to yield a fragment at m/z 96.08 .

The proposed fragmentation cascade is visualized below.

Summary of Key Fragment Ions:

| Observed m/z | Calculated m/z | Proposed Formula | Proposed Neutral Loss | Structural Origin |

| 168.07 | 168.0712 | [C₈H₁₀NO₂]⁺ | C₄H₈ | Loss of isobutylene from Boc group |

| 124.07 | 124.0762 | [C₇H₁₀NO]⁺ | C₅H₈O₂ | Loss of Boc group (cleavage) |

| 96.08 | 96.0810 | [C₆H₁₀N]⁺ | C₅H₈O₂, CO | Loss of Boc group, then CO from furan |

| 81.07 | 81.0704 | [C₅H₅O]⁺ | C₇H₁₂NO₂ | Furanomethyl cation (from complex rearrangement) |

Self-Validating Protocols and Best Practices

To ensure the trustworthiness of the analysis, the following practices are essential:

-

Collision Energy Optimization: Perform MS/MS analysis at multiple collision energies (e.g., 10, 20, and 40 eV). Low energy CID will favor the formation of the large m/z 168 fragment, while higher energies will promote more extensive fragmentation to the smaller m/z 124, 96, and 81 ions. This confirms the precursor-product relationships.[13]

-

High-Resolution Confirmation: Use a high-resolution instrument to confirm that the measured mass of each fragment ion is within 5 ppm of its calculated exact mass. This provides strong evidence for the proposed elemental composition.

-

In-Source Fragmentation Check: The Boc group is susceptible to cleavage in the ESI source if the source temperature or voltages (e.g., fragmentor or skimmer voltage) are too high. To check for this, analyze the sample under very gentle source conditions. If the abundance of the m/z 168 or m/z 124 ions in the MS1 spectrum is significant, it indicates in-source decay. Lowering source energy is necessary to ensure the measured precursor ion is the intact molecule.[4]

Conclusion

The mass spectrometric analysis of Boc-(1-(furan-2-yl)cyclopropyl)amine is a multi-faceted but predictable process. By leveraging a soft ionization technique like ESI and controlled fragmentation via CID, a detailed structural fingerprint of the molecule can be obtained. The key to a successful analysis lies in recognizing the characteristic fragmentation patterns of the Boc-amine, furan, and cyclopropylamine moieties. The dominant fragmentation pathways involve the neutral loss of isobutylene (m/z 168.07) and the loss of the Boc group (m/z 124.07), with further fragmentation of the core structure at higher collision energies. The methodologies and data presented in this guide provide a robust foundation for the reliable identification, structural confirmation, and purity assessment of this important synthetic intermediate, thereby supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

-

Reddit r/OrganicChemistry. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

-

Sangani, R. R., et al. (2015). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Journal of Analytical & Bioanalytical Techniques. Longdom Publishing. [Link]

-

Sangani, R. R., et al. (2015). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Semantic Scholar. [Link]

-

Gaspari, M., & van der Greef, J. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

-

MDPI. (2024). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. MDPI. [Link]

-

ResearchGate. (2025). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

-

Wikipedia. (2024). Collision-induced dissociation. Wikipedia. [Link]

-

LibreTexts Chemistry. (2022). Amine Fragmentation. LibreTexts. [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [Link]

-

National MagLab. (2025). Collision-Induced Dissociation. National High Magnetic Field Laboratory. [Link]

-

Nakashima, K., et al. (2017). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. [Link]

-

Lee, Y. J., et al. (2017). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 3. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. longdom.org [longdom.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. reddit.com [reddit.com]

- 12. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendancy of Furan-Containing Cyclopropylamines in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of small, strained ring systems and versatile heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the furan-containing cyclopropylamine moiety has emerged as a privileged structural motif, offering a unique combination of conformational rigidity, metabolic stability, and desirable physicochemical properties. This guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of this scaffold in drug development. We will delve into the causal reasoning behind its application, from its role as a bioisosteric replacement to its impact on pharmacokinetic and pharmacodynamic profiles. Detailed synthetic protocols, structure-activity relationship (SAR) analyses, and illustrative case studies are presented to equip researchers with the foundational knowledge and practical insights required to leverage this potent chemical entity in the design of next-generation therapeutics.

Introduction: The Strategic Convergence of Furan and Cyclopropylamine

In the relentless pursuit of novel therapeutic agents with enhanced efficacy and safety, medicinal chemists continually seek to expand their molecular toolbox. The furan ring, a five-membered aromatic heterocycle, is a versatile scaffold frequently employed to mimic phenyl rings while offering a distinct electronic and solubility profile.[1][2] Its oxygen atom can act as a hydrogen bond acceptor, and the ring's aromaticity contributes to molecular stability.[3] Concurrently, the cyclopropyl group, a three-membered carbocycle, is increasingly utilized to introduce conformational constraint and improve metabolic stability.[1] The inherent strain of the cyclopropane ring results in shorter, stronger C-H bonds, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

The fusion of these two entities into the furan-containing cyclopropylamine scaffold creates a unique chemical architecture that has garnered significant interest. This guide will illuminate the discovery of this important class of compounds and detail their ever-expanding role in shaping the landscape of contemporary drug design.

The Genesis of a Scaffold: Discovery and Foundational Synthesis

While the precise first synthesis of the parent molecule, N-(furan-2-ylmethyl)cyclopropanamine, is not prominently documented in seminal literature, its creation can be logically traced to the advancement of fundamental organic reactions. The most direct and widely adopted method for the synthesis of this and related structures is the reductive amination of furfural with cyclopropylamine.[4][5][6]

Furfural, a bio-renewable platform chemical derived from lignocellulosic biomass, serves as an abundant and cost-effective starting material.[7][8] Cyclopropylamine, while a more specialized reagent, has become increasingly accessible due to its utility in agrochemicals and pharmaceuticals.[1] The convergence of these readily available building blocks through the robust and efficient reductive amination reaction has paved the way for the widespread exploration of this chemical space.

Core Synthetic Strategy: Reductive Amination

The reductive amination process typically involves two key steps: the formation of an imine intermediate via the condensation of furfural and cyclopropylamine, followed by the reduction of the imine to the desired secondary amine.[9][10]

Causality in Experimental Design: The choice of reducing agent is critical and dictates the reaction conditions. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred in laboratory settings for their selectivity and operational simplicity, allowing for a one-pot procedure where the imine is formed and reduced in situ.[4] For larger-scale industrial applications, catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Rh/Al₂O₃) offers a more atom-economical and environmentally benign alternative.[5][6]

Detailed Experimental Protocol: Synthesis of N-(furan-2-ylmethyl)cyclopropanamine

This protocol describes a reliable laboratory-scale synthesis via one-pot reductive amination using sodium triacetoxyborohydride.

Materials:

-

Furfural (freshly distilled)

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add furfural (1.0 eq) and cyclopropylamine (1.2 eq) to 1,2-dichloroethane (DCE, approx. 0.2 M).

-

Imine Formation: Add glacial acetic acid (1.2 eq) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the consumption of the imine intermediate by TLC until completion.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(furan-2-ylmethyl)cyclopropanamine.

Self-Validation: The identity and purity of the final product must be confirmed through standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the characteristic signals for the furan, cyclopropyl, and methylene bridge protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Significance in Medicinal Chemistry: A Multifaceted Role

The furan-containing cyclopropylamine scaffold is not merely a synthetic curiosity; its incorporation into drug candidates is a deliberate strategy to address multiple challenges in drug discovery.

Bioisosterism and Receptor Interactions

The furan ring serves as a non-classical bioisostere for the phenyl group, a common moiety in many drug molecules.[1][2] This substitution can lead to:

-

Altered Electronic Profile: The oxygen heteroatom in the furan ring modifies the aromatic system's electronics, which can influence interactions with biological targets.[3]

-

Improved Physicochemical Properties: Furan is generally more polar and can have better solubility properties than a corresponding phenyl ring, which can be advantageous for optimizing a drug's pharmacokinetic profile.[11]

-

Novel Intellectual Property: Replacing a phenyl ring with a furan can create novel chemical entities, providing a pathway to new patents.

The cyclopropylamine portion, particularly when attached to an aromatic system, has been identified as a key pharmacophore for inhibiting certain enzymes, notably amine oxidases like Lysine-Specific Demethylase 1 (LSD1), a critical target in oncology.[7][8][12]

Impact on Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its success. The furan-cyclopropylamine moiety can positively influence these parameters:

-

Metabolic Stability: As previously noted, the high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to CYP-mediated oxidation.[1] This can increase the half-life of a drug, potentially leading to a lower required dose and less frequent administration.

-

Solubility and Permeability: The polar furan ring and the basic amine group can be modulated through substitution to fine-tune the balance between aqueous solubility (for formulation and distribution) and lipophilicity (for membrane permeability).

Case Study: Cyclopropylamine Derivatives as LSD1 Inhibitors

Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a crucial role in epigenetic regulation and is overexpressed in many cancers, making it a high-priority oncology target.[8] Many potent LSD1 inhibitors are based on a cyclopropylamine scaffold, which mimics the protonated lysine substrate and forms a covalent adduct with the FAD cofactor of the enzyme.[7]

While many early LSD1 inhibitors featured a phenylcyclopropylamine core (e.g., tranylcypromine), the exploration of heterocyclic replacements for the phenyl ring is an active area of research. Replacing the phenyl ring with a furan ring in this context could offer advantages in solubility, metabolic profile, and the potential for new interactions within the enzyme's active site. Patents for LSD1 inhibitors frequently claim a broad range of (hetero)aryl cyclopropylamine compounds, underscoring the potential of furan-containing analogs in this therapeutic area.[8][12]

Table 1: Structure-Activity Relationship (SAR) Insights for Amine Oxidase Inhibitors

| Moiety | Structural Variation | Impact on Activity/Properties | Rationale |

| Aromatic Ring | Phenyl vs. Furan | Furan may improve solubility and alter metabolic pathways. | The oxygen heteroatom increases polarity and can present a different face to metabolic enzymes. |

| Cyclopropyl Ring | Unsubstituted | Provides conformational rigidity and blocks oxidative metabolism. | Strain-induced high C-H bond strength. |

| Amine Linker | Secondary (e.g., -NH-) | Crucial for mechanism-based inhibition of FAD-dependent amine oxidases. | Mimics the substrate's amine for enzymatic recognition. |

| Substitution | On the Furan Ring | Electron-withdrawing or donating groups can fine-tune electronic properties and receptor interactions.[2] | Modulates the pKa of the amine and the electronics of the aromatic system. |

Future Outlook and Conclusion

The furan-containing cyclopropylamine scaffold represents a powerful convergence of two strategically important moieties in medicinal chemistry. Its synthesis, primarily through the efficient reductive amination of furfural, is both scalable and rooted in green chemistry principles. The demonstrated and potential benefits of this scaffold—from enhancing metabolic stability and fine-tuning physicochemical properties to providing novel receptor interactions and creating new intellectual property—ensure its continued prominence in drug discovery programs.

As our understanding of complex diseases deepens, the need for sophisticated molecular tools to probe biological systems and develop targeted therapies will only grow. The furan-containing cyclopropylamine, with its unique blend of rigidity, reactivity, and versatility, is poised to remain a key player in the design and development of innovative medicines for years to come. This guide has provided the foundational and practical knowledge for researchers to confidently incorporate this valuable scaffold into their own drug discovery endeavors.

References

-

Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). National Institutes of Health. Retrieved from [Link]

- US8853408B2 - Cyclopropylamines as LSD1 inhibitors. (n.d.). Google Patents.

- WO2012135113A2 - Cyclopropylamines as lsd1 inhibitors. (n.d.). Google Patents.

- US9469597B2 - (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. (n.d.). Google Patents.

- US3988464A - Cyclopropylamines as pharmaceuticals. (n.d.). Google Patents.

-

The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (furfenorex) in the rat in vivo and in vitro. (n.d.). PubMed. Retrieved from [Link]

-

Medicinal significance of furan derivatives: A Review. (2009). ResearchGate. Retrieved from [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). (2021). National Institutes of Health. Retrieved from [Link]

-

Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Proposed reaction pathway for reductive amination of furfural. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research. Retrieved from [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). PubMed Central. Retrieved from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach. (2025). ResearchGate. Retrieved from [Link]

-

Reductive Amination of Furfural to Furfurylamine. (2024). Taylor & Francis eBooks. Retrieved from [Link]

-

N-[furan-2-yl(phenyl)methyl]cyclopropanamine. (n.d.). PubChem. Retrieved from [Link]

-

Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (n.d.). Green Chemistry. Retrieved from [Link]

-

Studies on the structure-action relationships of parasympathomimetic furan compounds. (n.d.). PubMed Central. Retrieved from [Link]

-

Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. (n.d.). MDPI. Retrieved from [Link]

-

A broad spectrum of applications of furfuryl amine. (n.d.). ResearchGate. Retrieved from [Link]

-

Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. (2021). ACS Omega. Retrieved from [Link]

-

Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α‑Furfuryl-2-alkylaminophosphonates. (2021). Semantic Scholar. Retrieved from [Link]

-

(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. (n.d.). MDPI. Retrieved from [Link]

-